molecular formula C10H11BrO3 B8693229 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Cat. No.: B8693229
M. Wt: 259.10 g/mol
InChI Key: GDDCWSLVZAXMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C10H11BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6H2

InChI Key

GDDCWSLVZAXMLA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(R)-2-Methyl-CBS-oxazaborolidine (1M in toluene, 1.95 ml, 1.95 mmol) was added to a flask containing 20 ml dry THF under Ar2(g) at 0° C. BH3.SMe2 (2M in THF, 6.0 ml, 12.0 mmol) was added over 5 min. 2-Bromo-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone (4.7 g) was dissolved in 30 ml dry THF, added to a dropping funnel and added to the above solution slowly (ca 4 h) at 0° C. The mixture was stirred over night. The reaction was quenched by addition of 0.4 ml MeOH. The mixture was concentrated under reduced pressure, diethyl ether (200 ml) was added and the solution was extracted with 0.5M HCl (pH=1). The aq-phase was extracted with 100 ml diethyl ether and the combined organic phases were washed with ca 2% NaHCO3 followed by brine. The organic phase was dried with MgSO4 and concentrated to yield the title compound.
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.